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Introduction

Hm1la is a peptide toxin originally isolated from the venom of the spider Heteroscodra
maculata. It has been identified as a potent and highly selective agonist for the voltage-gated
sodium channel subtype Nav1.1.[1][2] The Navl.1 channel is predominantly expressed in the
central and peripheral nervous systems, where it plays a critical role in the excitability of
neurons.[1] Mutations in the gene encoding Nav1.1 are associated with severe neurological
disorders, including epilepsy and Dravet syndrome.[1][2]

Hm1la activates Nav1.1 by potently delaying the inactivation of the channel.[2] This modulation
results in a sustained influx of sodium ions (Na+) upon channel opening, leading to prolonged
membrane depolarization. In excitable cells, this depolarization is sufficient to activate voltage-
gated calcium channels (VGCCs), causing an influx of extracellular calcium (Ca2+) and a
subsequent increase in intracellular calcium concentration ([Ca2+]i).

Calcium imaging is a widely used technique that allows for the real-time visualization of these
changes in [Ca2+]i using fluorescent indicators.[3] By employing calcium imaging in
conjunction with Hm1la stimulation, researchers can functionally assess the presence and
activity of Nav1.1 channels in specific cell populations, particularly sensory neurons, and study
the downstream signaling consequences of their activation.[4] This application note provides a
detailed protocol for performing calcium imaging assays using Hm1la to induce calcium
responses secondary to Nav1.1 activation.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1573952?utm_src=pdf-interest
https://www.benchchem.com/product/b1573952?utm_src=pdf-body
https://www.smartox-biotech.com/product/sodium-channel-blocker/hm1a
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://www.smartox-biotech.com/product/sodium-channel-blocker/hm1a
https://www.smartox-biotech.com/product/sodium-channel-blocker/hm1a
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://www.benchchem.com/product/b1573952?utm_src=pdf-body
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://experiments.springernature.com/techniques/calcium-imaging
https://www.benchchem.com/product/b1573952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919188/
https://www.benchchem.com/product/b1573952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway

The mechanism by which Hm1a stimulation leads to an increase in intracellular calcium is a
sequential, electrophysiological process rather than a direct biochemical cascade. The pathway
is as follows:

 Hm1la Binding: The Hm1la peptide selectively binds to the Nav1.1 voltage-gated sodium
channel.

e Navl.1 Activation: This binding modifies the channel's gating properties, specifically delaying
its inactivation.[2]

o Sustained Na+ Influx: Upon membrane depolarization (either spontaneous or induced), the
modified Navl1.1 channels open, allowing a persistent influx of Na+ ions into the cell.

 Membrane Depolarization: The sustained Na+ current causes a prolonged depolarization of
the cell membrane.

e VGCC Activation: This significant change in membrane potential triggers the opening of
nearby voltage-gated calcium channels (VGCCs).

e Ca2+ Influx: VGCC opening allows for the influx of Ca2+ from the extracellular space down
its electrochemical gradient.

e Increased [Ca2+]i: The result is a measurable increase in the intracellular free calcium
concentration, which can be detected by calcium-sensitive fluorescent dyes.

Click to download full resolution via product page

Caption: Signal transduction cascade from Hm1la to intracellular calcium increase.

Quantitative Data
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The following table summarizes key quantitative parameters for Hm1a, providing researchers
with essential concentration guidelines for experimental design.

Parameter

Value

Cell Type /
System

Comments

Reference

EC50 (Nav1.1
Efficacy)

7.5+0.2nM

hNavl.1l in
HEK?293T cells

Based on the
magnitude of
change in total
charge vs.
peptide
concentration.

[2]

EC50 (Nav1.1
Sensitivity)

6.7+ 0.1 nM

hNavl.1l in
HEK?293T cells

Based on the
change in
response vs.
peptide

concentration.

[2]

EC50 (General)

38 nM

Not Specified

General value
cited for potent
and selective
activation of
Navl.1.

[1]

Concentration for

Ca2+ Imaging

500 nM

Embryonic Rat
DRG Neurons

Concentration
used to elicit
robust ratiometric
calcium

responses.

[4]

Concentration for

Electrophysiolog
y

100 nM

Colonic DRG

Neurons

Used to evoke
hyperexcitability
in current-clamp

recordings.

[4]

Experimental Protocol
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This protocol details the steps for conducting a calcium imaging assay to measure Hmla-
induced responses in cultured sensory neurons, such as Dorsal Root Ganglion (DRG) neurons.

Required Materials

o Cells: Primary DRG neurons or a cell line endogenously or recombinantly expressing Nav1.1
and VGCCs.

e Reagents:
o Hm1la peptide toxin (synthetic)
o Cell culture medium (e.g., Neurobasal medium with supplements)
o Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
o Pluronic F-127
o Dimethyl sulfoxide (DMSO)
o lonomycin or other positive control
o Tetrodotoxin (TTX) for control experiments

e Equipment:

o

Fluorescence microscope with an appropriate filter set and a digital camera, or a
fluorescence plate reader

o

Incubator (37°C, 5% CO2)

Laminar flow hood

[¢]

[¢]

Pipettes and sterile tips

[e]

Glass-bottom dishes or 96-well imaging plates
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Experimental Workflow Diagram

Preparation

1. Seed Cells
(e.g., DRG neurons on coated plates)

l

2. Culture Cells
(24-48 hours)

Expetliment

3. Load with Calcium Dye
(e.g., Fura-2 AM, 30-60 min)

l

4. Wash & De-esterify
(Remove excess dye, 20-30 min)

l

5. Acquire Baseline Fluorescence
(~60 seconds)

.

6. Stimulate with Hm1la
(Add Hm1la solution)

.

7. Record Calcium Response
(5-10 minutes)

'

8. Add Positive Control
(e.g., lonomycin)

Analysis

P

9. Data Analysis
(Calculate AF/Fo or Ratio)
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Caption: Step-by-step workflow for the Hm1a calcium imaging assay.

Step-by-Step Procedure

Day 1: Cell Seeding

o Coat glass-bottom dishes or imaging plates with an appropriate substrate (e.g., poly-D-
lysine/laminin for primary neurons).

» Dissociate and plate cells at a suitable density to achieve 60-80% confluency on the day of
the experiment.

o Culture cells overnight in a 37°C, 5% CO2 incubator.
Day 2: Calcium Imaging Experiment
e Prepare Dye Loading Solution:

o Prepare a 2-5 uM working solution of your chosen calcium dye (e.g., Fura-2 AM) in
physiological buffer (e.g., HBSS).

o To aid solubilization, first dissolve the dye stock (typically 1 mM in DMSO) with an equal
volume of 20% Pluronic F-127 before diluting it in the buffer.

e Load Cells with Dye:
o Aspirate the culture medium from the cells.
o Gently add the dye loading solution to cover the cells.

o Incubate for 30-60 minutes at 37°C or room temperature, depending on the cell type and
dye.

¢ \Wash and De-esterification:

o Remove the dye solution and gently wash the cells 2-3 times with fresh, warm buffer to
remove any extracellular dye.
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o Add fresh buffer and incubate for another 20-30 minutes to allow for complete de-
esterification of the AM ester dye within the cells.

e Imaging and Data Acquisition:
o Place the plate/dish on the microscope stage or into the plate reader.

o Acquire a stable baseline fluorescence reading for approximately 60 seconds. For
ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm
and 380 nm). For single-wavelength dyes like Fluo-4, use the appropriate excitation (e.g.,
488 nm).

o Carefully add the Hm1a solution to achieve the desired final concentration (e.g., 500 nM).
[4] Avoid disturbing the cells.

o Immediately continue recording the fluorescence signal for 5-10 minutes to capture the full
calcium transient (rise and decay).

o (Optional) At the end of the recording, add a saturating concentration of a calcium
ionophore like lonomycin to obtain a maximum fluorescence signal (Fmax) for data
normalization.

o (Control) In a parallel experiment, pre-incubate cells with a Nav channel blocker like
Tetrodotoxin (TTX) before adding Hm1a to confirm the response is Nav-channel
dependent. Note that Hm1la targets the TTX-sensitive Nav1.1 channel.

Data Analysis

o Define Regions of Interest (ROIs): Select individual cells as ROIs to measure their
fluorescence intensity over time.

o Background Subtraction: Subtract the background fluorescence from the ROI intensity at
each time point.

o Calculate Response:

o For single-wavelength dyes (e.g., Fluo-4): Calculate the change in fluorescence relative to
the baseline. This is typically expressed as AF/Fo, where F is the fluorescence at a given
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time point and Fo is the average baseline fluorescence.

o For ratiometric dyes (e.g., Fura-2): Calculate the ratio of fluorescence intensities at the two
excitation wavelengths (e.g., F340/F380). The change in this ratio over time reflects the
change in intracellular calcium.

e Quantify Key Parameters: From the resulting traces, determine parameters such as peak
response amplitude, time to peak, and the area under the curve for each cell.

 Statistical Analysis: Average the responses from multiple cells and perform appropriate
statistical tests to compare different conditions (e.g., Hmla vs. control).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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